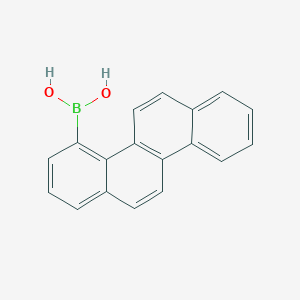

Chrysen-4-ylboronicacid

Description

Contextualization of Polycyclic Aromatic Hydrocarbon (PAH) Boronic Acids

Polycyclic aromatic hydrocarbons are a large class of organic molecules composed of fused aromatic rings. When a boronic acid group is attached to a PAH scaffold, the resulting molecule gains significant synthetic utility. uis.no These PAH-boronic acids serve as crucial intermediates in creating larger, more complex aromatic structures. researchgate.net The introduction of heteroatoms like boron into the sp²-carbon framework of PAHs can effectively tune their intrinsic physicochemical properties, including chemical reactivity, energy gaps, and redox behavior. nih.gov This makes them highly valuable in the bottom-up synthesis of novel materials. The development of boron-doped PAHs, for instance, has become a significant area of research for creating materials with enhanced electron affinities and specific luminescence behaviors. nih.gov

Significance of Boronic Acids in Organic Synthesis and Materials Science

Boronic acids are a cornerstone of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netacs.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, a fundamental process for constructing complex organic molecules, including pharmaceuticals and agrochemicals. boronmolecular.comsigmaaldrich.com Boronic acids are valued for their stability, moderate reactivity, and relatively low toxicity, which aligns with the principles of 'green' chemistry. researchgate.netboronmolecular.com

Beyond synthesis, boronic acids are integral to materials science. pharmiweb.com Their ability to form reversible covalent bonds with diols (such as sugars) makes them excellent candidates for developing sensors, particularly for glucose monitoring. boronmolecular.compharmiweb.com Furthermore, the unique electronic properties of organoboron compounds are exploited in the creation of advanced materials for electronics, optics, and energy storage. boronmolecular.comrsc.org Boron-doped PAHs, for example, are being investigated as promising materials for organic optoelectronics and as models for boron-doped graphenes. rsc.org

Overview of Chrysene (B1668918) Derivatives in Advanced Chemical Systems

The chrysene core itself is a subject of intense research due to its inherent electronic and photophysical properties. uis.no Chrysene's structure, composed of four fused benzene (B151609) rings, provides a rigid and planar backbone that can be chemically modified to create materials with tailored functionalities. ontosight.aipkusz.edu.cn

Researchers have developed chrysene derivatives for a range of advanced applications:

Organic Electronics: Chrysene's electronic structure is similar to that of boronmolecular.combenzothieno[3,2-b] boronmolecular.combenzothiophene (BTBT), a well-known core for organic semiconductors. pkusz.edu.cn This has led to the design of chrysene-based liquid crystalline semiconductors for use in organic thin-film transistors (OTFTs), which have shown high charge carrier mobility. pkusz.edu.cn

Organic Light-Emitting Diodes (OLEDs): By attaching different functional groups, scientists have synthesized chrysene derivatives that act as highly efficient deep-blue fluorescent emitters. mdpi.com These materials are designed to prevent intermolecular packing in the solid state, leading to improved stability and performance in OLED devices. mdpi.com

Nanographenes: Chrysene serves as a foundational unit for building larger, more complex "nanographenes." acs.org These materials exhibit unique properties, such as small energy gaps and strong long-wavelength fluorescence, making them attractive for applications in light-emitting materials and bioimaging. acs.org

Research Trajectories and Academic Relevance of Chrysen-4-ylboronic Acid

Chrysen-4-ylboronic acid is primarily valued as a synthetic intermediate. Its academic relevance stems from its utility in building more elaborate chrysene-based molecules through reactions like the Suzuki-Miyaura coupling. The position of the boronic acid group at the 4-position of the chrysene skeleton allows for specific and controlled extension of the PAH framework.

Research involving this compound is often a key step in multi-step syntheses targeting novel materials. For example, it could be coupled with other halogenated aromatic compounds to produce larger, contorted, or functionalized PAHs. While specific studies focusing exclusively on chrysen-4-ylboronic acid are not abundant, its role is implicit in the synthesis of the advanced chrysene derivatives discussed previously. The development of synthetic routes to compounds like chrysen-4-ylboronic acid is a critical enabler for the broader field of materials science, allowing researchers to construct and test new molecules for high-performance electronic and photonic applications. uis.nopkusz.edu.cn

Structure

2D Structure

Properties

Molecular Formula |

C18H13BO2 |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

chrysen-4-ylboronic acid |

InChI |

InChI=1S/C18H13BO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11,20-21H |

InChI Key |

KQGMWHNGLCEWOK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC3=C2C=CC4=CC=CC=C43)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Chrysen 4 Ylboronic Acid

Direct Borylation Strategies for Polycyclic Aromatic Systems

Direct borylation methods introduce the boronic acid group, or a precursor, directly onto the chrysene (B1668918) skeleton through the activation of a carbon-hydrogen (C-H) bond or via a pre-functionalized chrysene.

Transition metal-catalyzed C-H borylation has become a powerful tool for the direct functionalization of aromatic compounds. researchgate.net Iridium-based catalysts are particularly effective for the borylation of polycyclic aromatic hydrocarbons (PAHs). nih.gov The reaction typically involves an iridium catalyst, a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂), and a ligand, often a bipyridine derivative. nih.govjst.go.jp

The regioselectivity of iridium-catalyzed C-H borylation on PAHs is primarily governed by steric factors rather than electronic effects. nih.govresearchgate.net This contrasts with classical electrophilic aromatic substitution. jst.go.jp For a large, sterically complex molecule like chrysene, the catalyst will preferentially activate the most accessible C-H bonds. While specific studies on chrysene are not broadly detailed, research on analogous PAHs such as pyrene (B120774) and perylene (B46583) shows a high degree of regioselectivity for the least sterically hindered positions. jst.go.jpjst.go.jp For chrysene, the 4-position represents one of the more sterically accessible sites for such a transformation. The reaction proceeds under mild conditions, offering high functional group tolerance. escholarship.org

Table 1: Representative Catalyst Systems for C-H Borylation of PAHs

| Catalyst Precursor | Ligand | Borylating Agent | Typical Substrates |

|---|---|---|---|

| [Ir(OMe)cod]₂ | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | B₂pin₂ | Naphthalene, Pyrene, Perylene jst.go.jp |

| IrCl(cod)₂ | 2,2'-bipyridine | HBpin | General Arenes researchgate.net |

| [Ir(cod)₂]BF₄ | phen (1,10-phenanthroline) | B₂pin₂ | Heteroaromatic compounds escholarship.org |

A classic and highly reliable method for synthesizing arylboronic acids is through a halogen-boron exchange reaction. wiley-vch.de This two-step process begins with a halogenated chrysene, typically 4-bromochrysene (B15243328) or 4-iodochrysene.

The first step involves the formation of an organometallic intermediate. This is achieved by reacting the halo-chrysene with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) to generate a chrysen-4-yllithium species via lithium-halogen exchange. orgsyn.org Alternatively, a Grignard reagent (chrysen-4-ylmagnesium bromide) can be prepared by reacting 4-bromochrysene with magnesium metal. wiley-vch.deorganic-chemistry.org

In the second step, this highly nucleophilic organometallic intermediate is treated with an electrophilic boron source, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. wiley-vch.deorgsyn.org This forms a boronate ester intermediate. Subsequent acidic aqueous workup hydrolyzes the boronate ester to yield the final Chrysen-4-ylboronic acid. orgsyn.org

Table 2: General Scheme for Halogen-Boron Exchange

| Step | Reagents | Intermediate/Product | Key Considerations |

|---|---|---|---|

| 1. Metal-Halogen Exchange | 4-Bromochrysene, n-BuLi or Mg | Chrysen-4-yllithium or Chrysen-4-ylmagnesium bromide | Requires anhydrous conditions and low temperatures. |

| 2. Borylation & Hydrolysis | Triisopropyl borate, then aq. HCl | Chrysen-4-ylboronic acid | The reaction is quenched with the borate ester before acidic workup. |

Electrophilic borylation involves the direct substitution of an aromatic hydrogen with a highly electrophilic boron species. acs.org This method can be challenging for unactivated PAHs due to the need for harsh conditions and potential for poor regioselectivity. researchgate.net The development of N-directed electrophilic C-H borylation has evolved as a powerful method for functionalizing PAHs, though this requires the presence of a directing group. researchgate.netrsc.org

For a non-directed substrate like chrysene, the reaction would require a potent electrophile, which can be generated from boron trihalides (e.g., BBr₃ or BCl₃) in the presence of a strong Lewis acid activator or by using borenium cations. researchgate.netrsc.org DFT calculations on related systems show that electrophilic borylation can proceed through a four-membered ring transition state where the C-B bond forms. acs.orgnih.gov While feasible in principle, achieving selective borylation at the 4-position of chrysene without a directing group would be difficult and likely result in a mixture of isomers.

Functional Group Interconversion Routes to Chrysen-4-ylboronic Acid

These methods start with a chrysene molecule that already possesses a functional group, which is then chemically transformed into a boronic acid or its ester.

While the oxidation of a C-B bond is more commonly used to convert boronic acids into phenols, the term can also refer to the oxidation of borane (B79455) precursors to form boronic acids. wiley-vch.dewiley-vch.de For instance, if a synthetic route produced a tri(chrysen-4-yl)borane, a controlled, stepwise oxidation could potentially yield the corresponding borinic acid and subsequently the boronic acid. wiley-vch.de However, this is not a common or direct route for the preparation of arylboronic acids and is more of historical and fundamental relevance.

In many synthetic procedures, particularly transition metal-catalyzed C-H borylation and halogen-boron exchange, the immediate product is not the free boronic acid but a more stable boronic ester, such as a pinacol (B44631) ester. nih.govmdpi.com These esters are often more robust, easier to purify by chromatography, and less prone to dehydration to form boroxines (anhydrides). nih.govresearchgate.net

Therefore, the final step in the synthesis of Chrysen-4-ylboronic acid is often the hydrolysis of its corresponding ester, for example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)chrysene. This deprotection can be achieved under various conditions:

Acidic Hydrolysis: Treatment with a strong acid like HCl in a water/organic solvent mixture can cleave the ester. google.com

Transesterification/Hydrolysis: A two-step procedure can be employed, involving transesterification with a diol like diethanolamine (B148213), followed by simple hydrolysis of the resulting adduct. nih.gov

Biphasic Hydrolysis: Stirring the boronic ester with an aqueous base (like NaOH) or acid in a biphasic system with an organic solvent like ether is also effective.

The choice of method depends on the stability of the chrysene core and any other functional groups present in the molecule. organic-chemistry.orgscielo.br

Optimization of Reaction Conditions and Yields for Chrysen-4-ylboronic Acid Synthesis

The synthesis of chrysen-4-ylboronic acid, while not extensively detailed in dedicated publications, can be achieved through established methods for creating aryl boronic acids. The optimization of these reactions is critical for maximizing yield and purity. The primary strategies involve the borylation of a 4-halochrysene precursor, typically 4-bromochrysene or 4-iodochrysene.

Two prevalent methods are the lithium-halogen exchange followed by reaction with a borate ester, and the palladium-catalyzed Miyaura borylation.

Lithium-Halogen Exchange: This method involves the reaction of a 4-halochrysene with an organolithium reagent, such as n-butyllithium, at very low temperatures to form a highly reactive chrysen-4-yllithium intermediate. This intermediate is then quenched with a trialkyl borate, like triisopropyl borate, followed by acidic hydrolysis to yield the final product. nih.govorgsyn.org

Key parameters for optimization include:

Temperature: Maintaining a low temperature, often between -78 °C and -40 °C, is crucial to prevent side reactions and decomposition of the organolithium intermediate. orgsyn.org

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are standard for this reaction. orgsyn.org

Reagent Stoichiometry: The precise molar ratio of the organolithium reagent to the aryl halide must be controlled to ensure complete conversion without promoting unwanted secondary reactions.

Miyaura Borylation: This reaction utilizes a palladium catalyst to couple a 4-halochrysene with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). nih.gov This pathway often offers milder reaction conditions and better functional group tolerance compared to the organolithium route.

Key parameters for optimization include:

Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and the associated phosphine (B1218219) ligand is critical for catalytic efficiency.

Base: A base, such as potassium acetate (B1210297) or potassium carbonate, is required to facilitate the transmetalation step of the catalytic cycle.

Solvent: Aprotic polar solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF) are typically employed.

Temperature: Reaction temperatures usually range from 80 °C to 110 °C to ensure a reasonable reaction rate.

The table below illustrates typical variables that are adjusted to optimize the yield of a generic aryl boronic acid synthesis, which are directly applicable to chrysen-4-ylboronic acid.

Table 1: Parameters for Optimization of Aryl Boronic Acid Synthesis

| Parameter | Lithium-Halogen Exchange Method | Miyaura Borylation Method | Rationale for Optimization |

|---|---|---|---|

| Starting Material | 4-Iodochrysene or 4-Bromochrysene | 4-Iodochrysene or 4-Bromochrysene | Iodo-derivatives are more reactive but bromo-derivatives are often more accessible and cost-effective. |

| Key Reagent | n-Butyllithium or t-Butyllithium | Bis(pinacolato)diboron (B₂pin₂) | Choice of organolithium can affect reactivity and selectivity. B₂pin₂ is a stable and common boron source. |

| Temperature | -78 °C to -40 °C | 80 °C to 110 °C | Low temperature is critical to stabilize the aryllithium intermediate. Elevated temperature is needed to drive the catalytic cycle. |

| Solvent | Tetrahydrofuran (THF), Diethyl Ether | 1,4-Dioxane, Toluene, DMF | Anhydrous, non-reactive solvents are essential. Solvent choice can affect solubility and reaction kinetics. |

| Catalyst/Ligand | Not Applicable | Pd(OAc)₂, PdCl₂(dppf) / SPhos, XPhos | The catalyst/ligand combination is crucial for achieving high catalytic turnover and yield. |

| Base | Not Applicable | KOAc, K₂CO₃, Cs₂CO₃ | The strength and type of base can significantly influence the reaction rate and yield. |

Methodologies for Isolation and Purification of Chrysen-4-ylboronic Acid

The isolation and purification of chrysen-4-ylboronic acid are critical steps to obtain a product of sufficient purity for subsequent applications. The polar nature of the boronic acid group can present challenges, necessitating specific purification strategies. dergipark.org.tr

Initial Work-up: Following synthesis, the reaction mixture is typically subjected to an acidic work-up. A solution of aqueous acid, such as 2N hydrochloric acid, is added to hydrolyze the intermediate boronate ester to the desired boronic acid and to neutralize any remaining base or organometallic species. orgsyn.org The crude product is then typically extracted into an organic solvent.

Acid-Base Extraction: A highly effective method for purifying boronic acids leverages their acidic nature. google.com The crude product, dissolved in an organic solvent like diethyl ether or ethyl acetate, is treated with an aqueous base (e.g., sodium hydroxide). google.com This converts the boronic acid into its corresponding water-soluble boronate salt, allowing for the removal of non-acidic organic impurities by separating the aqueous and organic layers. The aqueous layer containing the boronate salt is then acidified (typically to a pH of 3-7) with a mineral acid like HCl, causing the purified boronic acid to precipitate out of the solution. orgsyn.orggoogle.com The solid can then be collected by filtration.

Recrystallization: For solid boronic acids like chrysen-4-ylboronic acid, recrystallization is a common and effective purification technique. The selection of an appropriate solvent system is key. Solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal. For aryl boronic acids, hot ethanol (B145695) or a water/ethanol mixture are often successful. reddit.com

Column Chromatography: While sometimes complicated by the polarity and potential for dehydration of boronic acids on silica (B1680970) gel, column chromatography can be employed. reddit.com For chrysene derivatives, purification by silica gel column chromatography using eluents such as a chloroform/hexane or dichloromethane/methanol gradient has been reported to be effective. nih.govmdpi.com

Derivatization: An alternative strategy involves the reversible derivatization of the boronic acid. For instance, reaction with diethanolamine can form a stable, crystalline adduct. This adduct can be easily purified by recrystallization, and the pure boronic acid can be subsequently liberated by treatment with an acid. reddit.com

The table below summarizes the common purification techniques for chrysen-4-ylboronic acid.

Table 2: Summary of Purification Methodologies for Chrysen-4-ylboronic Acid

| Method | Principle | Typical Reagents/Solvents | Advantages |

|---|---|---|---|

| Acid-Base Extraction | Conversion to a water-soluble salt to separate from non-polar impurities. google.com | Diethyl ether, Ethyl acetate; NaOH, KOH; HCl. google.com | Highly effective for removing organic impurities; scalable. |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Water/Ethanol mixtures. reddit.com | Can yield very pure crystalline material; good for large quantities. |

| Silica Gel Chromatography | Separation based on polarity differences between the compound and impurities. | Chloroform/Hexane, Dichloromethane/Methanol gradients. mdpi.com | Effective for separating closely related compounds. |

| Derivatization | Formation of a stable, crystalline derivative for easy purification. | Diethanolamine, followed by acidic work-up. reddit.com | Useful when other methods fail; adducts are often highly crystalline. |

Chemical Reactivity and Mechanistic Investigations of Chrysen 4 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions Involving Chrysen-4-ylboronic Acid

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and chrysen-4-ylboronic acid is a valuable substrate in this context. These reactions provide a powerful platform for the regioselective functionalization of the chrysene (B1668918) core, a structural motif found in various functional materials and biologically active molecules.

Suzuki-Miyaura Coupling: Scope and Mechanistic Aspects

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound with an organohalide or triflate. libretexts.orgwikipedia.org This reaction is widely employed for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org With chrysen-4-ylboronic acid, the Suzuki-Miyaura coupling enables the introduction of various aryl and vinyl groups at the 4-position of the chrysene scaffold.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.orgtcichemicals.com The final step is reductive elimination, which results in the formation of the desired carbon-carbon bond and regeneration of the palladium(0) catalyst. libretexts.org The stereochemistry of the reactants is generally retained throughout the process. libretexts.org

The scope of the Suzuki-Miyaura reaction with chrysen-4-ylboronic acid is broad, allowing for the coupling with a variety of aryl and vinyl halides. This versatility has been demonstrated in the synthesis of functionalized chrysene derivatives for applications in organic electronics. For instance, novel blue-emitting materials for organic light-emitting diodes (OLEDs) have been prepared using Suzuki-Miyaura coupling to introduce bulky aromatic amine and tetraphenylethylene (B103901) moieties onto the chrysene core. mdpi.com

Ligand Effects and Catalyst Systems in Coupling Transformations

The choice of ligand and catalyst system is crucial in palladium-catalyzed cross-coupling reactions as it significantly influences the reaction's efficiency, selectivity, and substrate scope. organic-chemistry.orgnih.gov The ligand stabilizes the palladium center and modulates its reactivity throughout the catalytic cycle. organic-chemistry.org

In the context of Suzuki-Miyaura coupling, various phosphine-based ligands have been shown to be effective. For instance, catalysts generated in situ from Pd(dba)2 and tri(o-tolyl)phosphine have been used for coupling arylboronic acids with alkyl α-bromoacetates. nih.gov The use of specific ligands can also control the stereochemical outcome of the reaction, as demonstrated in couplings involving Z-alkenyl halides where certain palladium-phosphine complexes can minimize Z-to-E isomerization. organic-chemistry.orgnih.gov

The development of air-stable pre-catalysts has simplified the practical application of these coupling reactions. beilstein-journals.org For example, a readily prepared palladium pre-catalyst derived from an amine-phosphine ligand has been shown to be effective in the microwave-accelerated Suzuki coupling of aryl chlorides with a range of arylboronic acids. beilstein-journals.org The choice of solvent and base also plays a critical role in optimizing reaction conditions. organic-chemistry.orgresearchgate.net

Table 1: Examples of Catalyst Systems in Palladium-Catalyzed Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Application | Reference |

| Pd(OAc)2 | PCy3 | K2HPO4·3H2O | MeOH | Synthesis of 3,4-diaryl-2-pyrones | researchgate.net |

| Pd(dba)2 | Tri(o-tolyl)phosphine | KF | Not Specified | Synthesis of arylacetic acid derivatives | nih.gov |

| Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | K2CO3 | o-xylene/H2O | Synthesis of functionalized chrysenes for OLEDs | mdpi.com |

Application in the Construction of Functionalized Chrysenes

The palladium-catalyzed cross-coupling of chrysen-4-ylboronic acid is a key strategy for the synthesis of functionalized chrysene derivatives. This approach allows for the precise and regiocontrolled introduction of various substituents onto the chrysene backbone, which is essential for tuning the electronic and photophysical properties of these materials. nih.govnih.gov

A notable application is in the development of materials for organic electronics. nih.gov By employing Suzuki-Miyaura coupling, researchers have successfully synthesized novel chrysene derivatives with high thermal stability and excellent electroluminescence properties for use as deep-blue emitters in OLEDs. mdpi.com For example, coupling of a brominated chrysene derivative with [1,1′:3′,1″-terphenyl]-5′-ylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0), is a key step in the synthesis of these advanced materials. mdpi.com This highlights the importance of chrysen-4-ylboronic acid and its reactivity in creating sophisticated organic electronic devices. nih.gov

Other Boron-Mediated Cross-Coupling Processes

While palladium-catalyzed reactions are predominant, other transition metals and reaction conditions can also be employed to utilize the reactivity of the carbon-boron bond in chrysen-4-ylboronic acid. These alternative methods expand the synthetic toolkit for modifying the chrysene structure.

Chan-Lam Coupling Analogues

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine or an alcohol. wikipedia.orgalfa-chemistry.com This reaction offers an alternative to the more common palladium-catalyzed Buchwald-Hartwig amination and etherification. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be carried out at room temperature and is tolerant of air and moisture. wikipedia.orgalfa-chemistry.com

The mechanism is thought to involve the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The scope of the Chan-Lam reaction is broad, encompassing a variety of N-H and O-H containing compounds. alfa-chemistry.comorganic-chemistry.org While specific examples involving chrysen-4-ylboronic acid are not extensively documented in the provided search results, the general reactivity profile of arylboronic acids suggests its potential applicability in such transformations. researchgate.net The development of efficient copper catalyst systems continues to improve the speed and yield of these reactions. rsc.org

Lewis Acid-Promoted Transformations

Lewis acids can be used to promote reactions involving boronic acids, often by activating either the boronic acid itself or the reaction partner. For instance, Lewis acid catalysis has been employed in the Minisci reaction between arylboronic acids and heterocycles. clockss.org In these reactions, the Lewis acid can influence the regioselectivity of the arylation. clockss.org

Furthermore, Lewis acids can promote the addition of organoboron compounds to various electrophiles. researchgate.net For example, the addition of alkenylboronates to N-acyliminium ions is catalyzed by Lewis acids like boron trifluoride etherate. researchgate.net While direct applications of Lewis acid-promoted transformations specifically with chrysen-4-ylboronic acid are not detailed in the provided search results, the general principles suggest that such reactions could be a viable strategy for certain synthetic transformations involving the chrysene core.

Reactivity as a Lewis Acid in Organic Transformations

Boronic acids, including arylboronic acids like Chrysen-4-ylboronic acid, are recognized as effective Lewis acid catalysts in a variety of organic transformations. wikipedia.orgnih.gov Their catalytic activity stems from the electron-deficient nature of the trivalent boron atom, which possesses a vacant p-orbital capable of accepting an electron pair from a Lewis basic substrate. wikipedia.orgnih.gov This interaction, or complexation, increases the electrophilicity of the substrate, thereby activating it towards nucleophilic attack, heterolytic bond cleavage, or cycloaddition reactions. wikipedia.org

The mechanism of Lewis acid catalysis by boronic acids often involves the activation of carbonyl compounds, alcohols, or carboxylic acids. nih.gov By coordinating to an oxygen or other heteroatom, the boronic acid withdraws electron density, which facilitates subsequent bond-forming or bond-breaking steps. wikipedia.orgnih.gov This mode of activation is central to numerous classical reactions, including aldol (B89426) reactions, Friedel-Crafts acylations, and Diels-Alder reactions. wikipedia.org The electronic properties of the aryl group attached to the boronic acid can modulate its Lewis acidity; the extended polycyclic aromatic system of the chrysene moiety in Chrysen-4-ylboronic acid is expected to influence its catalytic performance.

Organoboron acids are valued for their stability, low toxicity, and chemoselectivity, often allowing for reactions to proceed without the need for extensive use of protecting groups. nih.gov Research has demonstrated the utility of various arylboronic acids in catalyzing key synthetic steps, such as the formation of acyloxyboron complexes to activate carboxylic acids for subsequent reactions. nih.gov Boron Lewis acids have also proven effective in promoting defunctionalization reactions, including deoxygenation and deamination, by activating specific functional groups towards reduction. rsc.org

| Reaction Type | Substrate | Role of Boronic Acid Catalyst | General Outcome |

|---|---|---|---|

| Aldol Reaction | Aldehyde/Ketone + Silyl Enol Ether | Activates the carbonyl group for nucleophilic attack. nih.gov | Formation of a β-hydroxy carbonyl compound. |

| Amidation | Carboxylic Acid + Amine | Forms an activated acyloxyboron intermediate. nih.gov | Direct formation of an amide bond. |

| Diels-Alder Reaction | Diene + Dienophile | Coordinates to the dienophile, lowering the LUMO energy. wikipedia.org | Accelerated formation of a cyclohexene (B86901) derivative. |

| Glycosylation | Glycosyl Donor + Alcohol | Activates hydroxy groups on carbohydrates as nucleophiles. nih.gov | Stereoselective synthesis of disaccharides. |

| Deoxygenation | Alcohol/Ketone + Hydride Source | Activates C-O bond for cleavage. rsc.org | Reduction to the corresponding alkane. |

Complexation Chemistry of Chrysen-4-ylboronic Acid (e.g., with Diols and Amines)

The ability of boronic acids to form reversible covalent complexes with diols and other nucleophiles is a cornerstone of their chemistry, with applications ranging from sensing to bioconjugation. nih.govnih.gov

Complexation with Diols:

Chrysen-4-ylboronic acid, like other boronic acids, readily reacts with compounds containing 1,2- or 1,3-diol moieties to form cyclic boronate esters. nih.govresearchgate.net This reaction is an equilibrium process that is highly dependent on the pH of the solution. nih.gov In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. researchgate.net While both forms can react with diols, the complex formed from the tetrahedral boronate is generally more stable. researchgate.net

The stability of the resulting boronate ester is influenced by several factors, including the structure and stereochemistry of the diol and the pKa of the boronic acid. nih.gov Catechols and other aromatic diols typically form significantly more stable complexes than aliphatic diols, with association constants that can be orders of magnitude higher. nih.govmanchester.ac.uk This high affinity for catechols has been exploited in the development of fluorescent sensors, where molecules like Alizarin Red S (ARS) are used as reporters for competitive binding assays to determine boronic acid-diol association constants. nih.gov The formation of the boronate ester with ARS disrupts an internal hydrogen bond, leading to a significant increase in fluorescence intensity. nih.gov

| Diol Type | General Structure | Relative Binding Affinity | Key Features |

|---|---|---|---|

| Catechols | Aromatic 1,2-diol | High nih.govmanchester.ac.uk | Planar structure and acidity of hydroxyls lead to very stable complexes. |

| Aliphatic cis-Diols | e.g., Fructose, Glucose | Moderate to High nih.gov | Binding affinity depends on the stereochemical arrangement of the hydroxyl groups. |

| Aliphatic 1,3-Diols | HO-(CH2)3-OH | Low to Moderate nih.gov | Forms a six-membered ring; generally less stable than five-membered rings from 1,2-diols. |

| Aliphatic trans-Diols | e.g., trans-1,2-Cyclohexanediol | Very Low / No Binding | Unfavorable geometry for forming a stable cyclic ester. |

Complexation with Amines:

Boronic and borinic acids can also form complexes with amines. nih.gov The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the empty p-orbital of the boron atom. This coordination results in the formation of a tetrahedral boron "ate" complex. nih.gov The formation of these adducts can often be observed by a characteristic upfield shift in the ¹¹B NMR spectrum. nih.gov

Mechanistic studies have shown that amines can readily coordinate to borinic acids to form these "ate" complexes. nih.gov In the context of boronic acids, amines can promote their dissolution in organic solvents by facilitating the formation of boroxine-amine complexes. nih.gov The interaction between boronic acids and amines is a critical aspect of certain catalytic cycles, such as in direct amidation reactions where the amine substrate must interact with the boron catalyst. nih.gov Furthermore, the enzymatic amination of boronic acids to produce primary amines has been shown to proceed through a proposed boronate complex intermediate, highlighting the fundamental reactivity between the boron center and a nitrogen nucleophile. nih.gov

| Interacting Species | Complex Type | Evidence of Formation | Significance |

|---|---|---|---|

| Boronic/Borinic Acid + Primary/Secondary Amine | Boron "ate" complex nih.gov | Upfield shift in ¹¹B NMR signal. nih.gov | Key step in boron-catalyzed amidation and other transformations. nih.gov |

| Arylboronic Acid + Amine | Boroxine-amine complex nih.gov | Increased solubility of boronic acid in organic solvents. nih.gov | Facilitates reactions in non-polar media. |

| Boronic Acid + Hydroxylamine derivative | Boronate complex nih.gov | Inferred as an intermediate in enzymatic amination. nih.gov | Precedes the C-N bond-forming 1,2-metallate shift. nih.gov |

Advanced Applications of Chrysen 4 Ylboronic Acid in Materials Science

Design and Synthesis of Organic Electronic Materials

The unique electronic structure of the chrysene (B1668918) moiety makes Chrysen-4-ylboronic acid a promising building block for organic electronic materials. The extended π-conjugation of the chrysene core suggests potential for charge transport and luminescent properties, which are critical for various optoelectronic applications.

Incorporation into Conjugated Polymers and Oligomers

The boronic acid functionality of Chrysen-4-ylboronic acid makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful synthetic tool allows for the formation of carbon-carbon bonds, enabling the integration of the chrysenyl unit into the backbone of conjugated polymers and oligomers. By reacting Chrysen-4-ylboronic acid with various dihalogenated aromatic compounds, chemists can, in theory, create a diverse range of polymers with tailored electronic and optical properties.

The properties of the resulting polymers would be heavily influenced by the choice of the comonomer. For instance, coupling with electron-deficient monomers could lead to donor-acceptor polymers with interesting charge-transfer characteristics. The incorporation of the bulky and rigid chrysene unit can also influence the polymer's morphology, potentially promoting or hindering π-stacking interactions between polymer chains, which is a critical factor for efficient charge transport.

Table 1: Hypothetical Conjugated Polymers Incorporating Chrysen-4-ylboronic Acid

| Comonomer | Potential Polymer Properties |

| 4,7-Dibromobenzo[c] rsc.orgnih.govnih.govthiadiazole | Narrow bandgap, potential for near-infrared absorption/emission |

| 2,7-Dibromo-9,9-dioctylfluorene | Blue-emitting polymer, good solution processability |

| 2,5-Dibromothiophene | Enhanced charge carrier mobility |

Role in Charge Transport Layers and Optoelectronic Devices

In the architecture of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), distinct layers are responsible for the transport of holes and electrons. The chrysene core is known to be a good hole-transporting material due to its high-lying Highest Occupied Molecular Orbital (HOMO) energy level. Therefore, polymers or molecules containing the chrysen-4-yl moiety could be synthesized to serve as the hole transport layer (HTL) in these devices.

The boronic acid group allows for the chemical grafting of the chrysenyl unit onto other materials or surfaces, which could improve interfacial contacts and device stability. While specific device data for Chrysen-4-ylboronic acid is not yet available, the general properties of chrysene derivatives suggest their potential to contribute to efficient charge injection and transport, ultimately enhancing device performance.

Luminescent and Photonic Material Development

Chrysene and its derivatives are known for their characteristic blue fluorescence. This intrinsic luminescent property makes Chrysen-4-ylboronic acid a valuable component for the development of light-emitting materials. By incorporating it into polymers or as a discrete molecule in the emissive layer of an OLED, it is anticipated that blue light emission could be achieved.

The photoluminescence quantum yield (PLQY) of such materials would be a critical parameter to optimize. Chemical modification of the chrysene core or the polymer backbone could be employed to tune the emission color and improve the efficiency of light emission. The boronic acid group could also be used to attach the chrysenyl fluorophore to other molecules or materials to create fluorescent probes or sensors.

Chrysen-4-ylboronic Acid in Functional Polymer Systems

Beyond organic electronics, the boronic acid group of Chrysen-4-ylboronic acid opens up possibilities for its use in the creation of functional polymer systems with responsive and dynamic properties.

Polymer Synthesis and Modification via Boronic Acid Linkages

Boronic acids are known to form reversible covalent bonds with diols to create boronate esters. This dynamic covalent chemistry can be harnessed to synthesize and modify polymers. For example, Chrysen-4-ylboronic acid could be used as a cross-linker to form hydrogels or other polymer networks. The formation and cleavage of the boronate ester linkages can be controlled by external stimuli such as pH, allowing for the creation of "smart" materials.

Furthermore, polymers can be functionalized with Chrysen-4-ylboronic acid to introduce the specific properties of the chrysene unit. This could be achieved by either copolymerizing a monomer bearing the Chrysen-4-ylboronic acid moiety or by post-polymerization modification of a polymer with reactive side chains.

Responsive Polymer Architectures for Stimuli-Responsive Materials

The pH-dependent nature of the boronic acid-diol interaction is a key feature for designing stimuli-responsive materials. Polymers incorporating Chrysen-4-ylboronic acid could be designed to exhibit changes in their physical or chemical properties in response to changes in pH. For instance, a hydrogel cross-linked with Chrysen-4-ylboronic acid could swell or shrink as the pH is varied, leading to applications in drug delivery or as sensors.

The inherent fluorescence of the chrysene core could also be exploited in these responsive systems. It is conceivable that the binding of a diol to the boronic acid group could modulate the fluorescence of the chrysene moiety, leading to a "turn-on" or "turn-off" fluorescent sensor for diol-containing molecules, such as sugars.

Table 2: Potential Stimuli-Responsive Applications of Chrysen-4-ylboronic Acid-Containing Polymers

| Stimulus | Potential Response | Application |

| pH Change | Reversible swelling/shrinking of hydrogel | Controlled drug release, tissue engineering scaffolds |

| Presence of Diols (e.g., glucose) | Change in fluorescence intensity | Fluorescent glucose sensor |

| Presence of Diols | Disassembly of polymer nanoparticles | Targeted drug delivery |

Supramolecular Assemblies and Self-Assembled Systems

The creation of ordered, functional supramolecular structures through the spontaneous organization of molecular components is a cornerstone of modern materials science. Chrysen-4-ylboronic acid is an ideal candidate for the construction of such systems due to its inherent structural features that can drive self-assembly.

Non-Covalent Interactions in Directed Assembly

The self-assembly of Chrysen-4-ylboronic acid would be governed by a combination of non-covalent interactions. The large, planar, and electron-rich chrysene core is predisposed to strong π-π stacking interactions . These interactions would likely direct the molecules to arrange in columnar or layered structures, creating pathways for energy or charge transport.

Furthermore, the boronic acid group is a potent hydrogen bond donor . In the solid state or in non-polar solvents, these groups can form dimeric or catemeric hydrogen-bonding networks, adding another layer of directional control to the self-assembly process. The interplay between π-π stacking of the chrysene units and hydrogen bonding of the boronic acid moieties could lead to the formation of complex and highly ordered architectures such as nanofibers, sheets, or porous frameworks. The specific geometry and dimensionality of these assemblies would be influenced by factors such as solvent polarity and temperature.

Dynamic Covalent Chemistry Applications

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable and responsive materials. The boronic acid group is a key player in DCC, primarily through the formation of boronate esters with diols. This reversible covalent bond formation is dynamic, meaning it can be formed and broken under equilibrium control, allowing for "error-checking" and the thermodynamically favored product to dominate.

Chrysen-4-ylboronic acid could be employed as a building block in dynamic covalent systems. For instance, its reaction with multivalent diol linkers could lead to the formation of dynamic covalent polymers or networks. These materials could exhibit stimuli-responsive behavior; for example, a change in pH, temperature, or the introduction of a competitive diol could shift the equilibrium of boronate ester formation, leading to a change in the material's properties, such as its viscosity, morphology, or guest-binding capabilities. This could be harnessed to create self-healing materials, injectable hydrogels for biomedical applications, or responsive coatings.

Chemical Sensing Platforms and Molecular Recognition

The ability of boronic acids to bind with diol-containing molecules makes them excellent candidates for the development of chemical sensors. Chrysen-4-ylboronic acid-based sensors would benefit from the chrysene core's intrinsic fluorescence, which could be modulated upon analyte binding, providing a readily detectable signal.

Detection of Specific Analytes via Boronic Acid-Diol Interactions

The fundamental principle behind sensing with Chrysen-4-ylboronic acid would be the reversible formation of a five- or six-membered cyclic boronate ester with a cis-diol-containing analyte. This interaction is highly specific and is a well-established method for the detection of saccharides, glycoproteins, and catechols, which are important targets in biological and environmental systems.

Upon binding of an analyte, several changes could occur that would form the basis of a sensing mechanism:

Fluorescence Quenching or Enhancement: The electronic properties of the chrysene fluorophore could be altered upon boronate ester formation, leading to a change in its fluorescence intensity or a shift in its emission wavelength.

Photoinduced Electron Transfer (PET): A PET mechanism could be designed where the boronic acid acts as a quencher for the chrysene fluorescence. Binding of a diol would inhibit this process, leading to a "turn-on" fluorescent response.

The binding affinity and selectivity for different diols could be tuned by modifying the electronic properties of the chrysene ring or by introducing adjacent functional groups that can interact with the analyte.

Chemosensors for Environmental and Industrial Monitoring

Building on the principle of boronic acid-diol interactions, chemosensors based on Chrysen-4-ylboronic acid could be developed for monitoring key analytes in environmental and industrial contexts. For example, such sensors could be designed to detect catecholamines (neurotransmitters), which contain a cis-diol moiety, or certain industrial pollutants that possess diol functionalities.

The high sensitivity often associated with fluorescence-based detection would make these sensors suitable for trace analysis. Furthermore, the Chrysen-4-ylboronic acid sensing element could be immobilized on solid supports, such as nanoparticles or polymer films, to create robust and reusable sensing platforms for continuous monitoring applications.

Below is a hypothetical data table illustrating the kind of research findings that would be expected from studies on Chrysen-4-ylboronic acid-based chemosensors.

Hypothetical Fluorescence Response of a Chrysen-4-ylboronic Acid Sensor to Various Analytes

| Analyte (1 mM) | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Intensity Change (%) | Binding Constant (K) (M⁻¹) |

|---|---|---|---|---|

| Fructose | 365 | 420 | + 250 | 1.5 x 10³ |

| Glucose | 365 | 420 | + 150 | 5.2 x 10² |

| Catechol | 365 | 418 | + 300 | 2.1 x 10³ |

| Dopamine | 365 | 418 | + 280 | 1.8 x 10³ |

| Ethylene Glycol | 365 | 420 | + 20 | 1.5 x 10¹ |

| Phosphate | 365 | 420 | - 5 | Not applicable |

| Chloride | 365 | 420 | No change | Not applicable |

This table illustrates how the fluorescence of a Chrysen-4-ylboronic acid sensor could selectively respond to diol-containing analytes, with varying degrees of enhancement and binding affinity, demonstrating its potential for selective molecular recognition.

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available information to generate a detailed article on the specific catalytic applications of Chrysen-4-ylboronic acid as outlined in the user's request.

The search did not yield any specific studies detailing the use of Chrysen-4-ylboronic acid as a Lewis acid catalyst, a component in Brønsted acid co-catalyst systems, a reagent in stereoselective synthesis of chrysene derivatives, or a facilitator for novel synthetic pathways in complex molecule construction. The available literature focuses more broadly on the synthesis of various chrysene derivatives and the general catalytic applications of boronic acids, without singling out the 4-chrysenyl derivative. Therefore, it is not possible to provide the requested in-depth analysis, detailed research findings, or data tables for the specified compound.

Theoretical and Computational Investigations of Chrysen 4 Ylboronic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Chrysen-4-ylboronic acid. These calculations provide valuable information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining its electronic and optical properties.

The chrysene (B1668918) core, a polycyclic aromatic hydrocarbon, possesses a wide band gap, making it a suitable candidate for deep-blue light-emitting materials nih.gov. The introduction of a boronic acid group at the 4-position is expected to modulate these properties. DFT calculations can predict the energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and reactivity researchgate.net. A larger energy gap generally corresponds to higher chemical stability and lower reactivity researchgate.netemerginginvestigators.org.

Studies on substituted chrysene derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels researchgate.net. For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level beilstein-journals.org. The boronic acid group, being weakly electron-withdrawing, is anticipated to have a modest effect on the electronic structure of the chrysene backbone.

Table 1: Predicted Electronic Properties of Chrysen-4-ylboronic Acid and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| Chrysene (unsubstituted) | -5.8 to -6.2 | -1.9 to -2.3 | 3.6 to 4.2 | DFT/various |

| Chrysen-4-ylboronic acid (estimated) | -5.9 to -6.3 | -2.0 to -2.4 | 3.5 to 4.1 | Based on related compounds |

| Phenylboronic acid | ~ -7.0 | ~ -1.5 | ~ 5.5 | DFT/B3LYP |

Note: The values for Chrysen-4-ylboronic acid are estimations based on the known effects of boronic acid substitution on aromatic systems and computational data for the parent chrysene molecule.

The molecular electrostatic potential (MESP) surface can also be calculated to identify the electrophilic and nucleophilic reactive sites on the molecule. For Chrysen-4-ylboronic acid, the electron-deficient boron atom and the electron-rich oxygen atoms of the hydroxyl groups would be prominent features on the MESP map, indicating their susceptibility to nucleophilic and electrophilic attack, respectively.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving Chrysen-4-ylboronic acid. A key reaction for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states and intermediates to elucidate the detailed reaction pathway nih.govuab.cat.

The mechanism of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. For Chrysen-4-ylboronic acid, the transmetalation step, where the chrysenyl group is transferred from the boron atom to the palladium catalyst, is of particular interest. Computational studies on similar arylboronic acids have shown that the reaction can proceed through different pathways, often involving the formation of a boronate intermediate by reaction with a base nih.govuab.cat. The energy barriers for these pathways can be calculated to predict the most likely mechanism.

Another important reaction to consider is protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source nih.gov. Computational modeling can help to understand the factors that influence the rate of this reaction, such as pH and the electronic properties of the aryl group nih.gov. For Chrysen-4-ylboronic acid, the extended aromatic system may influence the stability of the C-B bond and its susceptibility to cleavage. Theoretical studies can predict the activation energy for protodeboronation, providing insights into the compound's stability under various reaction conditions.

Table 2: Calculated Activation Energies for Key Steps in Reactions of Arylboronic Acids

| Reaction Step | Reactants | Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Transmetalation (Suzuki-Miyaura) | Pd-Aryl Complex + Arylboronic acid | 10 - 20 | DFT |

| Protodeboronation | Arylboronic acid + H+ | 15 - 25 | DFT |

Note: The values presented are typical ranges observed for various arylboronic acids in computational studies and serve as an estimate for the behavior of Chrysen-4-ylboronic acid.

Molecular Dynamics Simulations for Material Design

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for designing new materials based on Chrysen-4-ylboronic acid, such as organic light-emitting diodes (OLEDs), sensors, or self-healing polymers.

In the context of OLEDs, MD simulations can be used to model the morphology of thin films containing Chrysen-4-ylboronic acid mdpi.com. The simulations can predict how the molecules pack together in the solid state, which is crucial for charge transport and device performance. By understanding the intermolecular interactions, such as π-π stacking between the chrysene cores, it is possible to design molecules with improved properties. For example, the introduction of bulky groups can be modeled to see how they disrupt packing and prevent aggregation-caused quenching of fluorescence nih.gov.

Boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited to create self-healing materials and sensors rsc.orgwur.nl. MD simulations can be used to study the dynamics of these boronate ester linkages. For instance, simulations could model the self-healing process in a polymer network cross-linked with Chrysen-4-ylboronic acid, providing insights into the rate and efficiency of bond reformation after damage. Similarly, for sensor applications, MD simulations could be used to investigate the binding of analytes like saccharides to a surface functionalized with Chrysen-4-ylboronic acid.

Table 3: Potential Applications of Chrysen-4-ylboronic Acid in Materials and Corresponding MD Simulation Focus

| Potential Application | Key Property to Simulate | Information Gained from MD |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Thin film morphology, molecular packing | Charge transport pathways, prevention of aggregation |

| Self-Healing Polymers | Dynamics of boronate ester cross-links | Rate of bond cleavage and reformation, healing efficiency |

| Chemical Sensors | Binding of analytes to functionalized surfaces | Binding affinities, conformational changes upon binding |

Structure-Reactivity Relationship Predictions

Predicting the relationship between the structure of a molecule and its reactivity is a cornerstone of computational chemistry. For Chrysen-4-ylboronic acid, these predictions can guide its use in various chemical transformations and material applications. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural descriptors with reactivity parameters researchgate.netnih.gov.

One of the key properties that governs the reactivity of a boronic acid is its acidity, represented by its pKa value. Computational methods can be used to predict the pKa of Chrysen-4-ylboronic acid mdpi.com. The pKa is important because it determines the extent of boronate formation at a given pH, which in turn affects its reactivity in reactions like the Suzuki-Miyaura coupling and its binding affinity to diols acs.orgresearchgate.net. The electron-withdrawing nature of the chrysene moiety is expected to make Chrysen-4-ylboronic acid a stronger Lewis acid compared to simpler arylboronic acids.

The reactivity of Chrysen-4-ylboronic acid in cross-coupling reactions can also be predicted by examining its electronic and steric properties. Computational models have been developed to predict the reaction yields and rates of Suzuki-Miyaura reactions based on the properties of the boronic acid and the reaction partners researchgate.net. For Chrysen-4-ylboronic acid, the large steric bulk of the chrysene group may influence the rate of transmetalation.

Furthermore, the propensity for side reactions like protodeboronation can be predicted based on the stability of the C-B bond, which is influenced by the electronic character of the chrysene ring system nih.gov. Computational algorithms that take into account various mechanistic pathways can provide in silico predictions of the rate of protodeboronation under different conditions nih.gov.

Table 4: Predicted Reactivity Parameters for Chrysen-4-ylboronic Acid

| Reactivity Parameter | Predicted Value/Trend | Basis for Prediction |

|---|---|---|

| pKa | Lower than phenylboronic acid (8.5-9.5) | Electron-withdrawing effect of the extended aromatic system |

| Suzuki-Miyaura Reactivity | Potentially slower than smaller arylboronic acids | Increased steric hindrance from the chrysene moiety |

| Protodeboronation Rate | Moderate, dependent on pH | Balance of electronic stabilization and steric factors |

Conclusion and Future Research Directions

Emerging Trends in Polycyclic Arylboronic Acid Research

Research into polycyclic arylboronic acids is currently characterized by several key trends. A major focus is the synthesis of increasingly complex and extended boron-doped polycyclic aromatic hydrocarbons (B-PAHs). researchgate.net These efforts are driven by the desire to fine-tune the electronic and photophysical properties of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Another significant trend is the development of stimuli-responsive materials based on arylboronic acids. The dynamic covalent nature of boronate esters allows for the creation of self-healing hydrogels, materials that respond to changes in pH, and sensors for reactive oxygen species (ROS). researchgate.net The incorporation of large polycyclic aromatic units like chrysene (B1668918) into these materials could lead to enhanced mechanical properties and novel sensing capabilities.

Furthermore, there is a growing interest in the biological applications of boronic acids, moving beyond their use as building blocks in medicinal chemistry. mdpi.comnih.gov Researchers are exploring their use in chemical biology for sensing and recognizing specific biomolecules, such as carbohydrates and proteins. mdpi.com

Prospects for Novel Material Discovery and Application

The future for Chrysen-4-ylboronic acid in materials science is particularly bright. Its rigid and planar chrysene core suggests that it could be a valuable component in the design of new liquid crystals, organic semiconductors, and fluorescent materials. The incorporation of boron into the polycyclic aromatic framework can significantly alter the electronic properties, making these compounds electron-deficient and suitable for n-type organic semiconductors. researchgate.net

The ability of the boronic acid group to form reversible covalent bonds with diols can be exploited to create novel cross-linked polymers and supramolecular architectures. mpg.de Materials derived from Chrysen-4-ylboronic acid could exhibit interesting self-assembly behaviors, leading to the formation of well-ordered nanostructures with potential applications in catalysis and electronics. rsc.org The large surface area of the chrysene unit may also be advantageous in the development of porous organic frameworks (POFs) for gas storage and separation.

Interdisciplinary Opportunities for Chrysen-4-ylboronic Acid Research

The multifaceted nature of Chrysen-4-ylboronic acid provides a platform for extensive interdisciplinary collaboration. Organic chemists can focus on developing novel and efficient synthetic routes to this and related compounds, as well as exploring its reactivity in a wider range of chemical transformations.

Materials scientists can investigate the physical and chemical properties of polymers and other materials incorporating the chrysenylboronic acid moiety, with a view to developing new functional devices. The potential for stimuli-responsive behavior opens up collaborations with biomedical engineers for the design of smart drug delivery systems and diagnostic tools. researchgate.net

Furthermore, computational chemists can play a crucial role in predicting the electronic structure, reactivity, and material properties of Chrysen-4-ylboronic acid and its derivatives, thereby guiding experimental efforts. The synergy between these disciplines will be essential to fully unlock the potential of this promising chemical compound.

Q & A

Q. What are the established synthetic routes for Chrysen-4-ylboronic acid, and how can researchers validate its purity and structural integrity?

- Methodological Answer : The synthesis of Chrysen-4-ylboronic acid typically involves cross-coupling reactions, such as Miyaura borylation of 4-bromochrysene using bis(pinacolato)diboron and palladium catalysts. Key steps include inert atmosphere handling, solvent selection (e.g., THF or DMF), and purification via column chromatography or recrystallization. Characterization should include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronic acid functionality and aromatic proton environments.

- Mass spectrometry (HRMS) for molecular weight verification.

- HPLC or GC-MS to assess purity (>95% recommended for reproducibility).

- X-ray crystallography (if single crystals are obtained) for definitive structural confirmation.

Ensure experimental details align with reproducibility guidelines, including reagent ratios and reaction times .

Q. How is Chrysen-4-ylboronic acid utilized in Suzuki-Miyaura cross-coupling reactions, and what are the critical reaction parameters?

- Methodological Answer : In Suzuki couplings, Chrysen-4-ylboronic acid acts as a nucleophilic partner, reacting with aryl halides. Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficiency.

- Base optimization : K₂CO₃ or CsF to activate the boronic acid.

- Solvent systems : Mixed solvents (e.g., toluene/water) to balance solubility and reactivity.

Monitor reaction progress via TLC and isolate products using aqueous workup and chromatography. Report yields, turnover numbers, and side products (e.g., protodeboronation) to enable comparative analysis .

Q. What are the stability considerations for Chrysen-4-ylboronic acid under ambient and reaction conditions?

- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Stability protocols include:

- Storage : Under nitrogen at −20°C in anhydrous solvents (e.g., dry THF).

- Stability assays : Conduct accelerated degradation studies (e.g., exposure to humidity or light) with periodic NMR analysis.

- Inert reaction setups : Use Schlenk lines or gloveboxes to prevent moisture/oxygen ingress.

Quantify decomposition products (e.g., chrysene derivatives) via GC-MS to establish shelf-life guidelines .

Advanced Research Questions

Q. How can researchers optimize the catalytic system for Chrysen-4-ylboronic acid in enantioselective cross-coupling reactions?

- Methodological Answer : Advanced optimization involves:

- Ligand screening : Chiral ligands (e.g., BINAP or Josiphos) to induce stereoselectivity.

- Kinetic studies : Monitor reaction intermediates via in situ IR or UV-Vis spectroscopy.

- DFT calculations : Model transition states to predict enantiomeric excess (ee).

Compare turnover frequencies (TOF) and ee values across ligand/metal combinations. Validate results using chiral HPLC or NMR analysis with europium shift reagents .

Q. What computational methods are suitable for studying the electronic properties of Chrysen-4-ylboronic acid and its reactivity in diverse reaction environments?

- Methodological Answer : Employ:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies, Fukui indices, and boron-centered charge distribution.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents.

- Reaction pathway modeling : Use Gaussian or ORCA software to map energy profiles for protodeboronation vs. cross-coupling.

Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers resolve contradictions in reported catalytic activities of Chrysen-4-ylboronic acid across different studies?

- Methodological Answer : Address discrepancies through:

- Controlled replication : Repeat experiments using identical substrates, catalysts, and conditions from conflicting studies.

- Error analysis : Quantify uncertainties in measurement tools (e.g., NMR integration errors, GC calibration drift).

- Meta-analysis : Systematically compare literature data (e.g., turnover numbers, solvent effects) to identify outliers or methodological biases.

Use statistical tools (e.g., ANOVA) to assess significance of observed variations .

Data Presentation and Reproducibility Guidelines

-

Tables :

Parameter Method Example Data (Chrysen-4-ylboronic Acid) Reference Synthetic Yield Column Chromatography 72% (isolated) Purity HPLC (UV 254 nm) 98.5% Boron Content ICP-MS 4.2 wt% -

Figures :

- Include comparative reaction yield plots (e.g., catalyst vs. solvent effects).

- Provide annotated spectra (NMR, MS) in supplementary materials with peak assignments .

Literature Review Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.